molecular formula C11H14ClNO2 B3271697 3-Cyclohexyl-5-methylisoxazole-4-carbonyl chloride CAS No. 55278-69-8

3-Cyclohexyl-5-methylisoxazole-4-carbonyl chloride

Cat. No.: B3271697
CAS No.: 55278-69-8
M. Wt: 227.69 g/mol
InChI Key: AVJBNONZCLRKIY-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-methylisoxazole-4-carbonyl chloride (CAS 55278-69-8) is a high-purity chemical building block supplied with a guaranteed purity of over 97% . This compound features a reactive acyl chloride group, making it a versatile intermediate for synthesizing a wide array of derivatives, particularly amides, through nucleophilic substitution reactions. Isoxazole derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. Research into analogous compounds highlights their potential as key scaffolds in developing agents with antimicrobial, anticancer, anti-inflammatory, and antiviral properties . The cyclohexyl substituent in this specific molecule can influence its lipophilicity and overall pharmacokinetic profile, making it a valuable reagent for constructing novel bioactive molecules in drug discovery programs . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclohexyl-5-methyl-1,2-oxazole-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-7-9(11(12)14)10(13-15-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJBNONZCLRKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2CCCCC2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 3 Cyclohexyl 5 Methylisoxazole 4 Carbonyl Chloride

De Novo Synthesis of the Isoxazole (B147169) Ring System with Cyclohexyl and Methyl Substitution

The de novo construction of the isoxazole ring is a cornerstone of heterocyclic chemistry, providing versatile access to a wide array of substituted derivatives. For the specific synthesis of the 3-cyclohexyl-5-methylisoxazole core, the strategic placement of the cyclohexyl group at the C3 position and the methyl group at the C5 position is paramount.

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is one of the most direct and powerful methods for constructing isoxazole and isoxazoline (B3343090) rings, respectively. edu.krdresearchgate.net This approach is highly valued for its efficiency and the ability to form the heterocyclic ring in a single, often highly regioselective, step. scispace.com

The key intermediate for this pathway is the 1,3-dipole, cyclohexanecarbonitrile (B123593) oxide. This reactive species is not typically stable and is therefore generated in situ from a suitable precursor. Common methods for its generation involve the oxidation of cyclohexanecarboxaldoxime or the dehydration of the corresponding primary nitroalkane, cyclohexylnitromethane. organic-chemistry.orgnih.gov Oxidizing agents such as sodium hypochlorite (B82951) (NaOCl), chloramine-T, or (diacetoxyiodo)benzene (B116549) are frequently employed for the conversion of the aldoxime. nih.gov

Once generated, the cyclohexanecarbonitrile oxide readily reacts with a suitable alkyne dipolarophile. To achieve the desired substitution pattern for the target molecule, an alkyne such as ethyl 2-butynoate serves as the ideal reaction partner. The cycloaddition proceeds to yield ethyl 3-cyclohexyl-5-methylisoxazole-4-carboxylate, the direct precursor to the carboxylic acid and, subsequently, the carbonyl chloride. The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.

PrecursorReagent/MethodDescription
Aldoxime (e.g., Cyclohexanecarboxaldoxime)Sodium hypochlorite (NaOCl), TriethylamineA common and effective method involving in situ oxidation. nih.gov
AldoximeChloramine-TA versatile reagent that acts as a base for the cycloaddition. nih.gov
Aldoxime(Diacetoxyiodo)benzene (DIB)A hypervalent iodine reagent that allows for mild reaction conditions. scispace.com
Primary Nitroalkane (e.g., Cyclohexylnitromethane)Dehydrating agent (e.g., Phenyl isocyanate)The Mukaiyama reaction, involving dehydration to form the nitrile oxide.

Table 1: Common Methods for In Situ Generation of Nitrile Oxides.

A critical aspect of the 1,3-dipolar cycloaddition is controlling the regioselectivity. The reaction between an unsymmetrical nitrile oxide (R-CNO) and an unsymmetrical alkyne (R'–C≡C–R'') can potentially yield two regioisomers: the 3,5-disubstituted isoxazole and the 3,4-disubstituted isoxazole (if a terminal alkyne is used) or two different 3,4,5-trisubstituted isomers. In the synthesis of 3-cyclohexyl-5-methylisoxazole-4-carboxylate from cyclohexanecarbonitrile oxide and ethyl 2-butynoate, the desired outcome is the addition of the nitrile oxide's carbon atom to the alkyne's carbon bearing the methyl group.

The regiochemical outcome is largely governed by a combination of steric and electronic factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory. mdpi.com This theory analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction pathway with the smallest HOMO-LUMO energy gap and the most favorable orbital coefficient overlap will be preferred. Generally, in reactions with electron-deficient alkynes, the dominant interaction is between the HOMO of the nitrile oxide and the LUMO of the alkyne. mdpi.com

Computational studies using Density Functional Theory (DFT) have further elucidated that regioselectivity is often controlled by the distortion energies required to bring the reactants into the transition state geometry, alongside electronic and steric effects. nih.gov While thermal cycloadditions often provide good regioselectivity, the use of catalysts can enhance it or even reverse it. scispace.commaynoothuniversity.ie For instance, copper(I) catalysts are known to favor the formation of 3,5-disubstituted isoxazoles from terminal alkynes, whereas ruthenium(II) catalysts can lead to the opposite 3,4-disubstituted regioisomer. maynoothuniversity.ieacs.org For the synthesis of the target 3,4,5-trisubstituted isoxazole, careful selection of a non-catalyzed or appropriately catalyzed thermal reaction is crucial to ensure the formation of the correct isomer.

An alternative and classical approach to isoxazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). youtube.comcore.ac.uk This method involves the formation of an oxime intermediate followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring. youtube.com

For the synthesis of the target compound, the required precursor is a β-ketoester bearing both cyclohexyl and acetyl groups, specifically ethyl 2-(cyclohexanecarbonyl)-3-oxobutanoate. The reaction with hydroxylamine presents a regiochemical challenge, as either of the two carbonyl groups can react initially with the amino group of hydroxylamine. This can lead to the formation of two possible isoxazole isomers: the desired 3-cyclohexyl-5-methylisoxazole and the undesired 3-methyl-5-cyclohexylisoxazole. nih.gov

The efficiency and regioselectivity of the cyclocondensation reaction are highly dependent on the reaction conditions. nih.gov Key parameters that can be optimized include pH, solvent, temperature, and the use of catalysts or additives. The reaction is often performed under acidic or basic conditions to facilitate either the initial condensation or the final cyclization step.

For instance, performing the reaction under acidic conditions can protonate a carbonyl group, making it more electrophilic and promoting the initial attack by hydroxylamine. Conversely, basic conditions can deprotonate hydroxylamine, increasing its nucleophilicity. Studies on related systems, such as β-enamino diketones, have shown that regiochemical control can be achieved by carefully selecting the solvent and the presence of additives like pyridine (B92270) or Lewis acids. nih.gov Aqueous media have also been explored as an environmentally benign option that can lead to high yields under mild, catalyst-free conditions for certain substrates. nih.govnih.gov

ParameterEffect on ReactionRationale
pH (Acidic) Can increase the electrophilicity of one carbonyl over the other, influencing the initial site of attack.Preferential protonation of the more basic carbonyl oxygen.
pH (Basic) Can control which intermediate (E/Z oxime) is formed, leading to a specific regioisomer upon cyclization.Base-catalyzed dehydration and cyclization steps.
Solvent Polarity and protic/aprotic nature can influence reaction rates and the stability of intermediates.Solvation effects on reactants and transition states. nih.gov
Temperature Higher temperatures can overcome activation barriers but may reduce selectivity.Kinetic vs. thermodynamic product control.
Additives Lewis acids (e.g., BF₃) can activate a specific carbonyl group towards nucleophilic attack. nih.govCoordination of the Lewis acid to the more sterically accessible or electronically favorable carbonyl.

Table 2: Optimization Parameters for Regioselective Isoxazole Synthesis from β-Dicarbonyls.

The precise placement of the cyclohexyl and methyl substituents is determined by the structure of the starting β-dicarbonyl compound. The synthesis of the required precursor, ethyl 2-(cyclohexanecarbonyl)-3-oxobutanoate, can be achieved through methods such as the Claisen condensation between ethyl cyclohexanecarboxylate (B1212342) and acetone, followed by acylation at the α-position.

Control over the final isoxazole regiochemistry hinges on directing the reaction pathway. The inherent electronic and steric differences between the cyclohexyl ketone and the methyl ketone within the precursor molecule can be exploited. The methyl ketone is generally less sterically hindered than the cyclohexyl ketone, which might favor the initial formation of an oxime at this position. Subsequent cyclization would then place the methyl group at the C5 position of the isoxazole ring, leading to the desired product. By optimizing the conditions as described previously, this inherent preference can be enhanced to achieve high regioselectivity, minimizing the formation of the isomeric byproduct. nih.gov The use of protected or modified β-dicarbonyl equivalents, such as β-enamino ketones, can also provide a powerful handle for directing the cyclization to a single regioisomeric product. nih.gov

Alternative and Emerging Strategies for Isoxazole Scaffold Construction

Transition metal catalysis provides powerful tools for the synthesis of heterocyclic compounds, including isoxazoles. nih.govmdpi.com These methods often allow for the construction of complex molecular architectures from readily available starting materials under mild conditions. nih.gov Catalysts based on metals such as palladium, copper, gold, and iron have been employed in various transformations leading to isoxazole rings. nih.govmdpi.com

Key transition metal-catalyzed reactions applicable to isoxazole synthesis include:

Cycloisomerization Reactions: These reactions can form the isoxazole ring from appropriately functionalized acyclic precursors. For instance, iron(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to the formation of isoxazole-4-carboxylic esters, demonstrating the power of transition metals in rearranging and forming heterocyclic systems. researchgate.netnih.gov

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in constructing the substituted isoxazole framework by forming key carbon-carbon bonds. mdpi.com

C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy that avoids the need for pre-functionalized substrates, enhancing atom economy. Palladium catalysts are often used for such transformations. mdpi.com

While highly effective, some of these methods have limitations, such as the cost and potential toxicity of the metal catalysts, which has spurred the development of more sustainable alternatives. nih.gov

Catalyst TypeExample ReactionKey Advantages
Palladium (Pd) Cross-coupling (e.g., Suzuki), C-H ActivationHigh efficiency, broad substrate scope. mdpi.com
Iron (Fe) Domino IsomerizationLow cost, low toxicity. researchgate.netnih.gov
Gold (Au) Cycloketalization, CycloisomerizationMild reaction conditions, unique reactivity. nih.govmdpi.com
Copper (Cu) Cycloaddition, CycloisomerizationReadily available, versatile catalyst. nih.gov

In the quest for greener and more sustainable chemical processes, photochemical and electrochemical methods have emerged as powerful alternatives for synthesizing isoxazoles. vapourtec.comresearchgate.net These techniques utilize light or electricity, respectively, as traceless reagents to drive chemical reactions, often under ambient temperature and pressure.

Photochemical Synthesis involves the use of light to induce chemical reactions. The photoisomerization of isoxazoles, which proceeds via the homolysis of the O-N bond upon irradiation with UV light, has been extensively studied. acs.orgnih.gov More recent developments utilize visible light in combination with photoredox catalysts to facilitate multicomponent reactions, allowing for the one-step synthesis of highly functionalized isoxazoles from simple precursors like β-ketoesters, hydroxylamine, and aldehydes. mdpi.com This approach is notable for its operational simplicity and reduced reaction times. mdpi.com Continuous flow technology combined with photochemistry further enhances scalability and provides a practical means to generate isoxazole products in significant quantities. acs.org

Electrochemical Synthesis uses electricity to mediate redox reactions, offering a green and cost-effective strategy that avoids the need for stoichiometric chemical oxidants. nih.govrsc.org A notable electrochemical method for isoxazole synthesis is the four-component domino reaction, which assembles the isoxazole ring in a user-friendly undivided cell setup. nih.govrsc.org This electro-organic synthesis is characterized by its operational simplicity, high functional group tolerance, and the use of sustainable electricity. nih.govrsc.org The process can be carried out using simple graphite (B72142) or platinum electrodes. rsc.orgmdpi.com

ApproachEnergy SourceKey FeaturesAdvantages
Photochemical UV or Visible LightCan involve direct irradiation or photoredox catalysis; suitable for multicomponent reactions. acs.orgmdpi.comMild conditions, high atom economy, accessible in continuous flow setups. acs.orgmdpi.com
Electrochemical ElectricityAvoids chemical oxidants; often proceeds via domino reactions. nih.govrsc.orgGreen and sustainable, cost-effective, high functional group tolerance, operationally simple. nih.govrsc.org

Derivatization of 3-Cyclohexyl-5-methylisoxazole-4-carboxylic Acid Precursors

Once the 3-cyclohexyl-5-methylisoxazole scaffold is constructed, typically as an ester or other precursor, the next stage involves its conversion to 3-cyclohexyl-5-methylisoxazole-4-carboxylic acid. This carboxylic acid is the immediate precursor to the final target compound and is typically converted to the acyl chloride using a chlorinating agent like thionyl chloride or bis(trichloromethyl) carbonate. google.comgoogle.com

The formation of the carboxylic acid at the C4 position of the isoxazole ring is a crucial derivatization step. The two primary methods to achieve this are the hydrolysis of a corresponding ester and the oxidation of a suitable precursor at the C4 position.

The hydrolysis of an ester, such as ethyl 3-cyclohexyl-5-methylisoxazole-4-carboxylate, is a common and effective method for obtaining the corresponding carboxylic acid. orgsyn.org This transformation is typically achieved through acid-catalyzed hydrolysis.

One highly effective method involves heating the isoxazole ester with a strong aqueous acid. google.com For example, refluxing the ester with 60% aqueous sulfuric acid can provide the carboxylic acid in high yield with a significantly reduced reaction time compared to other acid systems like a mixture of acetic acid and hydrochloric acid. google.com The continuous removal of the alcohol byproduct (e.g., ethanol) during the reaction can further drive the equilibrium towards the product. google.com An alternative set of conditions involves refluxing the ester with a mixture of acetic acid, water, and concentrated hydrochloric acid. nih.gov

ReagentConditionsAdvantages
60% Aqueous H₂SO₄Reflux, ~3.5 hoursHigher yield, shorter reaction time. google.com
Acetic Acid, Water, Conc. HClReflux, ~10 hoursEffective alternative acid system. nih.gov

An alternative route to the carboxylic acid involves the oxidation of a precursor functional group at the C4 position of the isoxazole ring. This strategy is valuable when the isoxazole scaffold is more readily synthesized with a group that can be subsequently oxidized.

Precursor at C4-PositionOxidizing AgentProduct
Formyl group (-CHO)Oxone (KHSO₅)Carboxylic Acid (-COOH) researchgate.net
Chloromethyl group (-CH₂Cl)Various OxidantsCarboxylic Acid (-COOH) orgsyn.org

Halogenation of the Carboxylic Acid to Yield the Carbonyl Chloride

The conversion of 3-cyclohexyl-5-methylisoxazole-4-carboxylic acid to its corresponding carbonyl chloride is a critical step in the synthesis of various derivatives. This transformation is typically achieved through halogenation, a process that replaces the hydroxyl group of the carboxylic acid with a chloride atom. The resulting acyl chloride is a highly reactive intermediate, making it a valuable precursor in organic synthesis. Several chlorinating agents can be employed for this purpose, with thionyl chloride and bis(trichloromethyl)carbonate (triphosgene) being prominent examples due to their efficiency and applicability in various synthetic scales.

Application of Thionyl Chloride as a Chlorinating Agent

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids. libretexts.orgchemistrysteps.com The reaction involves the conversion of the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.org Subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride, with the liberation of sulfur dioxide and hydrogen chloride as gaseous byproducts. orgsyn.org

The synthesis of isoxazole-4-carbonyl chlorides using thionyl chloride is a well-established method. For instance, a process for preparing 5-methylisoxazole-4-carbonyl chloride involves reacting the corresponding crystallized carboxylic acid with thionyl chloride. google.com Similarly, 3-phenyl-5-methyl-4-isoxazolecarbonyl chloride has been synthesized by reacting 3-phenyl-5-methyl-4-isoxazole formic acid with an excess of thionyl chloride. google.com

The reaction is often catalyzed by N,N-dimethylformamide (DMF). orgsyn.org The catalyst reacts with thionyl chloride to form the Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction. researchgate.net The use of a solvent is common, and aromatic hydrocarbons like toluene (B28343) or xylene are suitable options. researchgate.net After the reaction is complete, the excess thionyl chloride is typically removed by distillation, often as an azeotrope with a high-boiling solvent like toluene, to ensure its complete removal. orgsyn.orgresearchgate.net The use of pyridine as a catalyst and base to neutralize the generated HCl is also a known practice, allowing the reaction to proceed at lower temperatures and high yields. scispace.com

Table 1: Representative Reaction Conditions for Thionyl Chloride Application

Starting MaterialReagentCatalyst/AdditiveSolventKey ConditionsReference
2-Methoxybenzoic acidThionyl chlorideDMF (catalytic)None (initially), Toluene (for workup)Vigorous effervescence upon DMF addition; excess SOCl₂ removed by azeotropic distillation with toluene. orgsyn.org
5-Methylisoxazole-4-carboxylic acidThionyl chlorideNot specifiedNot specifiedDirect reaction of the crystallized acid with the reagent. google.com
3-Phenyl-5-methyl-4-isoxazole formic acidThionyl chloride (0.48 mole per 0.1 mole acid)Not specifiedNot specifiedReaction with excess thionyl chloride. google.com
General Carboxylic AcidsThionyl chloride (1-5 mole excess)None specifiedNone (reagent as solvent)Reflux until gas evolution ceases; excess reagent removed by distillation. researchgate.net
Utilization of Bis(trichloromethyl)carbonate (Triphosgene)

Bis(trichloromethyl)carbonate (BTC), commonly known as triphosgene (B27547), serves as a safer, solid substitute for the highly toxic phosgene (B1210022) gas in organic synthesis. nih.govasianpubs.org It has gained significant attention for the preparation of carboxylic acid chlorides under mild conditions, often affording excellent yields. asianpubs.org Triphosgene is an efficient chlorinating agent, with one molecule being equivalent to three molecules of phosgene. researchgate.net

The synthesis of isoxazole-4-carbonyl chlorides using triphosgene has been reported for analogues of the target compound. For example, 3-phenyl-5-methylisoxazole-4-formyl chloride can be synthesized by reacting the corresponding carboxylic acid with triphosgene in an organic solvent in the presence of a catalyst. google.com A similar process is used for 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride, a key intermediate for the antibiotic cloxacillin. google.com

The reaction is typically catalyzed by substances like N,N-dimethylformamide (DMF). asianpubs.org The molar ratio of the reactants is a critical parameter, with a common ratio for 3-phenyl-5-methyl-4-isoxazole formic acid to triphosgene to catalyst being 1:0.34–0.5:0.001-0.1. google.com Various organic solvents can be used, including chlorobenzene, toluene, and 1,2-dichloroethane (B1671644). google.comasianpubs.orggoogle.com The reaction temperature can range from room temperature up to 150°C, with reaction times between 1 to 10 hours. google.com This method is advantageous as it often proceeds under milder conditions than those required for thionyl chloride and can lead to high product purity. asianpubs.org

Table 2: Representative Reaction Conditions for Triphosgene Application

Starting MaterialReagent Ratio (Acid:Triphosgene)CatalystSolventTemperature & TimeYieldReference
3-Phenyl-5-methyl-4-isoxazole formic acid1:0.34–0.5DMFChlorobenzene20-150°C, 1-10 hNot specified google.com
3-(2-Chlorophenyl)-5-methyl-4-isoxazole formic acidNot specifiedTetrabutyl ureaTolueneReflux (110°C), 2 h95.6% google.com
2,3,4,5-Tetrafluorobenzoic acid1:0.37DMF (5 mol%)1,2-Dichloroethane353 K (80°C), 4 h95.1% asianpubs.org
3,5,5-Trimethylhexanoic acidNot specifiedDMFNot specified (Flow reactor)55°C>99% conversion, 95% selectivity researchgate.net
Process Optimization for Scalable Synthesis and High Conversion Rates

Optimizing the synthesis of 3-cyclohexyl-5-methylisoxazole-4-carbonyl chloride for large-scale production requires careful consideration of several factors to ensure high conversion rates, product purity, safety, and cost-effectiveness. Key parameters for optimization include the choice of chlorinating agent, catalyst, solvent, reaction temperature, and purification methods.

Chlorinating Agent Selection: While thionyl chloride is effective, its use on a large scale can present challenges due to its corrosivity (B1173158) and the evolution of acidic gases. google.com Triphosgene is often considered a superior alternative for industrial applications due to its solid state, which simplifies handling, transportation, and storage. asianpubs.org It also tends to operate under milder conditions, which can improve the selectivity of the reaction and reduce the formation of by-products. asianpubs.org

Catalyst and Solvent Systems: The choice of catalyst is crucial for achieving high conversion rates in a short time. DMF is a common and effective catalyst for both thionyl chloride and triphosgene-mediated reactions. orgsyn.orgasianpubs.org The solvent must be inert to the reaction conditions and allow for effective temperature control and product isolation. Solvents like toluene, chlorobenzene, or 1,2-dichloroethane are frequently used. google.comasianpubs.orggoogle.com For scalable synthesis, the ease of solvent recovery and recycling is an important economic and environmental consideration.

Reaction Conditions and Technology: Moving from batch to continuous flow processing can offer significant advantages for scalability. researchgate.net Flow chemistry in microreactors provides superior heat and mass transfer, allowing for better control over reaction parameters, increased safety for handling hazardous reagents, and potentially higher yields and purity. researchgate.net For instance, the synthesis of an acyl chloride from 3,5,5-trimethylhexanoic acid and triphosgene in a silicon carbide flow reactor achieved over 99% conversion with 95% selectivity. researchgate.net

Purity and By-product Reduction: Process optimization also focuses on minimizing impurities. For related isoxazole syntheses, processes have been developed that yield products with very high purity (99.8-100% by HPLC) and reduce the formation of isomeric impurities to as low as 0.1%. google.com This is often achieved by carefully controlling reaction temperatures, reagent addition rates, and developing efficient workup and purification procedures, such as distillation or crystallization, to isolate the final product. google.comgoogle.com

Advanced Chemical Reactivity and Mechanistic Studies of 3 Cyclohexyl 5 Methylisoxazole 4 Carbonyl Chloride

Influence of Isoxazole (B147169) Ring and Substituents on Reaction Stereochemistry and Regioselectivity

The stereochemical and regioselective outcomes of reactions involving 3-cyclohexyl-5-methylisoxazole-4-carbonyl chloride are significantly influenced by the electronic and steric properties of its constituent parts.

The cyclohexyl group at the C3 position of the isoxazole ring exerts notable effects on the reactivity of the C4-carbonyl chloride.

Electronic Effect: As an alkyl group, the cyclohexyl moiety is weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density on the isoxazole ring, which in turn can marginally reduce the electrophilicity of the carbonyl carbon at the C4 position. However, this electronic effect is generally considered minor compared to its steric influence.

Steric Effect: The cyclohexyl group is sterically bulky. Its presence adjacent to the C4-carbonyl group creates significant steric hindrance. This can impede the approach of large or bulky nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to analogous compounds with smaller substituents (e.g., a methyl or phenyl group) at the C3 position. This steric hindrance can be advantageous in promoting selectivity in certain reactions.

Steric Effect: While much smaller than the cyclohexyl group, the C5-methyl group adds to the steric crowding around the C4 position, further influencing the trajectory of incoming nucleophiles.

Together, the electron-donating nature of both the cyclohexyl and methyl groups makes the carbonyl carbon slightly less reactive than in unsubstituted or electron-withdrawn isoxazole systems. The steric bulk of the cyclohexyl group is the more dominant factor, potentially controlling the stereochemistry of addition to the carbonyl group if a chiral center is formed.

Investigations into Competitive Reactions and Side Product Formation

One of the most common competitive reactions for a highly reactive compound like this compound is hydrolysis. The presence of even trace amounts of water can lead to the formation of the corresponding carboxylic acid, 3-cyclohexyl-5-methylisoxazole-4-carboxylic acid. This reaction can occur under neutral, acidic, or basic conditions, with the mechanism varying accordingly.

Neutral Conditions: In the presence of water alone, the carbonyl chloride undergoes slow hydrolysis. Water acts as a weak nucleophile, attacking the carbonyl carbon. A proton is then transferred from the attacking water molecule to the oxygen of the carbonyl group, and the chloride ion is expelled.

Acidic Conditions: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This makes it more susceptible to attack by the weak nucleophile (water), accelerating the rate of hydrolysis.

Basic Conditions: Under basic conditions, the nucleophile is the much more reactive hydroxide ion (OH⁻). The hydroxide ion directly attacks the carbonyl carbon to form a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion, which is a good leaving group, to form the carboxylate salt. Subsequent acidification is required to obtain the carboxylic acid. The basic hydrolysis of acid chlorides is typically very rapid.

The formation of the carboxylic acid as a side product can reduce the yield of the desired product in reactions with other nucleophiles. Therefore, such reactions must be carried out under strictly anhydrous (dry) conditions.

Potential for Isoxazole Ring Opening or Rearrangement under Specific Reaction Conditions

The isoxazole ring system, while aromatic, possesses a labile N-O bond that can be susceptible to cleavage under various reaction conditions, leading to ring opening or rearrangement products. The reactivity of the isoxazole core in this compound is significantly influenced by its substitution pattern, namely the C3-cyclohexyl, C5-methyl, and particularly the electron-withdrawing C4-carbonyl chloride groups. While specific studies on the ring stability of this exact molecule are not prevalent in the literature, its potential for such transformations can be inferred from established isoxazole chemistry. The key feature of isoxazoles that allows for these transformations is the weak nitrogen-oxygen bond, which can be cleaved under reductive or basic conditions. researchgate.net

Several conditions can promote the cleavage or rearrangement of the isoxazole ring:

Reductive Cleavage: A common reaction of isoxazoles is the reductive cleavage of the N-O bond. This can be achieved through various methods, including catalytic hydrogenation or the use of reducing agents like samarium diiodide (SmI₂) or low-valent titanium reagents. researchgate.netresearchgate.net For instance, the reaction of isoxazoles with Mo(CO)₆ and water has been shown to cause reductive cleavage to yield β-aminoenones. beilstein-journals.org Applying these principles to this compound, it is plausible that under reductive conditions, the N-O bond would cleave to initially form a β-aminoenone derivative.

Base-Promoted Rearrangement: Isoxazoles can be unstable under basic conditions. researchgate.netnanobioletters.com For 3-unsubstituted isoxazoles, deprotonation at the C3 position is a known mechanism for ring opening. researchgate.net In the case of this compound, this specific pathway is blocked. However, strong bases could potentially deprotonate the C5-methyl group, initiating a cascade of reactions. Furthermore, base-promoted rearrangements of isoxazole derivatives, such as the Boulton–Katritzky rearrangement observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, demonstrate the potential for skeletal reorganization under basic influence. beilstein-journals.org Another example is the base-mediated rearrangement of 3-aryltetrahydrobenzisoxazoles to 2-arylbenzoxazoles, which proceeds through a proposed Neber-like rearrangement. rsc.org

Lewis Acid Catalysis: Lewis acids have been shown to promote rearrangements in heterocyclic systems. For example, AlCl₃ has been used as a Lewis acid to mediate the synthesis of isoxazole derivatives. nih.govresearchgate.net While not a ring-opening reaction, such catalysis indicates interaction with the heteroatoms of the ring, which could, under specific conditions, facilitate rearrangement. The isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides is catalyzed by FeCl₂, highlighting the potential for transition metals to induce skeletal changes in the isoxazole ring.

Electrophile-Induced Ring Opening: The reaction of isoxazoles with electrophiles can also lead to ring opening. A notable example is the ring-opening fluorination of isoxazoles using an electrophilic fluorinating agent like Selectfluor®. This reaction proceeds via electrophilic aromatic fluorination, followed by deprotonation and N-O bond cleavage to yield tertiary fluorinated α-fluorocyanoketones. researchgate.net This suggests that the isoxazole ring of the title compound could be susceptible to attack by strong electrophiles, leading to ring-opened products.

The potential for these transformations under various conditions is summarized in the table below.

Reaction ConditionPotential TransformationPlausible MechanismAnticipated Product Class
Reductive conditions (e.g., Catalytic Hydrogenation, SmI₂, Mo(CO)₆)Ring OpeningCleavage of the N-O bondβ-aminoenone derivatives
Strong basic conditions (e.g., NaH, K₂CO₃ in aprotic solvent)RearrangementDeprotonation at C5-methyl followed by skeletal reorganization (e.g., Boulton–Katritzky type)Rearranged heterocyclic systems
Lewis acids (e.g., FeCl₂, AlCl₃)RearrangementCoordination to heteroatoms facilitating bond migrationIsomeric heterocycles (e.g., oxazoles, azirines)
Electrophilic reagents (e.g., Selectfluor®)Ring OpeningElectrophilic attack followed by N-O bond cleavageFunctionalized open-chain compounds (e.g., α-fluorocyanoketones)

Strategic Deployment As a Key Building Block in Complex Molecular Construction

Synthesis of Novel Isoxazole-Containing Heterocycles

The inherent reactivity of the carbonyl chloride group in 3-Cyclohexyl-5-methylisoxazole-4-carbonyl chloride provides a direct entry into a variety of amidation and esterification reactions. This reactivity is harnessed to incorporate the isoxazole (B147169) moiety into more complex polycyclic frameworks.

Incorporation into Fused Ring Systems

The construction of fused heterocyclic systems is a cornerstone of modern synthetic chemistry, often leading to molecules with novel biological activities and material properties. This compound serves as a valuable precursor for the synthesis of isoxazolo-fused heterocycles. For instance, reaction with bifunctional nucleophiles can initiate a cascade of reactions leading to the formation of fused ring systems. A hypothetical reaction pathway could involve the initial acylation of an amino-thiol, followed by an intramolecular cyclization to yield an isoxazolo-thiazine derivative.

Starting MaterialReagentProduct
This compound2-Aminoethanethiol2-(3-Cyclohexyl-5-methylisoxazol-4-yl)-2,3-dihydro-1,4-thiazine
This compoundo-Phenylenediamine2-(3-Cyclohexyl-5-methylisoxazol-4-yl)-1H-benzo[d]imidazole

This table presents hypothetical reaction schemes based on the known reactivity of acyl chlorides and bifunctional nucleophiles.

Construction of Spiro and Bridged Architectures

The development of synthetic routes to spirocyclic and bridged architectures is of significant interest due to their prevalence in natural products and their ability to explore three-dimensional chemical space. The isoxazole unit can be incorporated into such frameworks using this compound as the starting point. A potential strategy involves a multi-step sequence starting with the conversion of the carbonyl chloride to a suitable diene or dienophile, followed by a Diels-Alder reaction to construct the core bridged or spirocyclic system. The rigidity of the isoxazole ring can impart specific conformational constraints on the resulting molecules.

Application in the Construction of Functional Organic Molecules

Beyond the synthesis of novel heterocyclic scaffolds, this compound is a key intermediate in the assembly of functional organic molecules with applications in catalysis and materials science.

Precursors for Sophisticated Ligands in Catalysis

The isoxazole ring can act as a coordinating moiety in transition metal catalysis. The carbonyl chloride function of this compound allows for its facile derivatization to introduce other ligating groups, leading to the formation of bidentate or tridentate ligands. For example, reaction with a chiral amino alcohol could yield a ligand suitable for asymmetric catalysis. The steric bulk of the cyclohexyl group can play a crucial role in creating a specific chiral pocket around the metal center, influencing the enantioselectivity of the catalyzed reaction.

Ligand PrecursorReactantPotential Application
This compound(S)-2-Amino-3-phenyl-1-propanolAsymmetric hydrogenation
This compound2-(Diphenylphosphino)anilineCross-coupling reactions

This table provides hypothetical examples of ligand synthesis and their potential applications in catalysis.

Intermediates for Advanced Materials (e.g., monomers, polymers)

The isoxazole moiety is known to impart desirable properties such as thermal stability and specific photophysical characteristics to organic materials. This compound can be utilized as a monomer or a precursor to monomers for the synthesis of novel polymers. For instance, conversion of the carbonyl chloride to a vinyl or acrylic group would generate a polymerizable monomer. The resulting polymers could find applications as high-performance plastics or as components in organic light-emitting diodes (OLEDs), where the electronic properties of the isoxazole ring can be exploited.

Methodology Development: Leveraging its Reactivity for New Transformations

The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methodologies. The reactivity of the carbonyl chloride is well-established, but its interplay with the isoxazole ring and the cyclohexyl substituent can lead to novel chemical transformations. For example, under specific reaction conditions, the isoxazole ring can undergo ring-opening reactions, providing access to a different class of acyclic or heterocyclic compounds. Investigating the reactivity of this compound under various catalytic conditions could unveil new synthetic pathways and expand the toolbox of organic chemists.

One-Pot and Cascade Reactions Featuring the Compound

While specific, documented one-pot or cascade reactions exclusively featuring this compound are not extensively reported in publicly available literature, the reactivity of the isoxazole carbonyl chloride functionality lends itself to such elegant and efficient synthetic strategies. The high reactivity of the acyl chloride group allows for its participation in a variety of multicomponent reactions, where several bonds are formed in a single operation without the isolation of intermediates.

One-pot syntheses involving similar isoxazole acyl chlorides have been demonstrated to be highly effective. For instance, a novel microwave-assisted one-pot synthesis of isoxazoles has been developed through a three-component Sonogashira coupling-cycloaddition sequence. This method involves the reaction of acid chlorides with terminal alkynes, followed by the in-situ generation of nitrile oxides and their subsequent 1,3-dipolar cycloaddition to yield highly substituted isoxazoles. organic-chemistry.org The use of microwave irradiation dramatically reduces reaction times and improves yields, showcasing a powerful approach for the rapid assembly of complex isoxazole derivatives. organic-chemistry.org Given its structure, this compound could theoretically be employed in similar multicomponent reactions to generate a diverse library of complex molecules.

Cascade reactions, which involve a series of intramolecular transformations, represent another area where this building block could be of significant value. The isoxazole ring itself can participate in ring-opening and rearrangement cascades, often triggered by the reduction of the N-O bond. While specific examples involving this compound are scarce, the general reactivity of the isoxazole nucleus in cascade sequences is well-established.

The following table illustrates a hypothetical one-pot reaction scheme where this compound could be utilized, based on known reactions of similar compounds.

Reactant 1 Reactant 2 Reactant 3 Potential Product Reaction Type Potential Advantages
This compoundTerminal AlkyneAmineSubstituted Isoxazole AmideOne-Pot Acylation/Sonogashira CouplingHigh atom economy, reduced purification steps
This compoundAmino AcidAlcoholIsoxazole-Peptide Ester ConjugateMulticomponent ReactionRapid access to complex bio-conjugates

This table presents potential reactions based on the known reactivity of isoxazole carbonyl chlorides and is for illustrative purposes.

Development of Green Chemistry Protocols for its Transformations

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. The development of green chemistry protocols for the transformations of reactive intermediates like this compound is therefore of considerable interest.

Key areas for the application of green chemistry in the context of this compound include the use of safer solvents, the development of catalytic reactions, and the use of alternative energy sources such as microwave and ultrasound irradiation.

Solvent Selection: Traditional organic solvents such as dichloromethane (B109758) and chloroform, often used in reactions with acyl chlorides, are toxic and environmentally harmful. The exploration of greener alternatives is a primary focus. For instance, the synthesis of amides from acid chlorides and amines has been successfully demonstrated in the bio-based solvent Cyrene™, which offers a safer and more sustainable alternative to traditional dipolar aprotic solvents. rsc.org A simple aqueous work-up procedure can efficiently remove Cyrene™, leading to a significant increase in molar efficiency. rsc.org

Catalysis: The use of catalysts can reduce the need for stoichiometric reagents and can enable reactions to proceed under milder conditions. While many reactions of acyl chlorides are inherently rapid, catalytic approaches can enhance selectivity and reduce waste.

Alternative Energy Sources: Microwave and ultrasonic irradiation have emerged as powerful tools in green synthesis. rasayanjournal.co.in These techniques can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often improved yields. organic-chemistry.orgrasayanjournal.co.in Microwave-assisted synthesis, in particular, has been shown to be highly effective for a variety of heterocyclic syntheses, including those involving isoxazoles. organic-chemistry.org The application of these technologies to reactions involving this compound could lead to more efficient and environmentally friendly processes.

The following table summarizes potential green chemistry approaches for the transformations of this compound.

Green Chemistry Principle Application to Transformations Potential Benefits
Use of Safer SolventsReplacement of chlorinated solvents with bio-based alternatives like Cyrene™ or aqueous buffer systems. rsc.orgtandfonline.comReduced toxicity and environmental impact, easier product isolation. tandfonline.com
Energy EfficiencyUtilization of microwave or ultrasound irradiation to accelerate reactions. rasayanjournal.co.inShorter reaction times, lower energy consumption, potentially higher yields. rasayanjournal.co.in
CatalysisDevelopment of catalytic methods for acylation and other transformations to reduce waste.Increased reaction efficiency, milder reaction conditions.
Atom EconomyDesign of one-pot and multicomponent reactions to maximize the incorporation of starting materials into the final product.Reduced waste, more efficient synthesis.

Computational and Theoretical Chemical Studies of 3 Cyclohexyl 5 Methylisoxazole 4 Carbonyl Chloride and Its Reactivity

Quantum Chemical Analysis of Electronic Structure and Bonding

Density Functional Theory (DFT) has become a staple in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying relatively large organic molecules. researchgate.net DFT calculations can predict a variety of ground state properties for 3-cyclohexyl-5-methylisoxazole-4-carbonyl chloride, including its optimized geometry, molecular orbital energies, and electronic charge distribution.

Theoretical calculations on similar isoxazole (B147169) derivatives using DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, have been shown to provide reliable predictions of molecular structures and electronic properties. irjweb.com For this compound, such calculations would reveal the precise bond lengths, bond angles, and dihedral angles that define its lowest energy conformation. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.net

Table 1: Predicted Ground State Properties from DFT Calculations

Property Predicted Value/Description Significance
Optimized Geometry Non-planar structure with the cyclohexyl group likely in a chair conformation. Determines the molecule's shape and steric profile.
HOMO Energy Expected to be localized on the isoxazole ring and the carbonyl oxygen. Indicates the site of electron donation (nucleophilicity).
LUMO Energy Likely centered on the carbonyl carbon of the acyl chloride group. Indicates the site of electron acceptance (electrophilicity).
HOMO-LUMO Gap A moderate energy gap would suggest a balance of stability and reactivity. A smaller gap generally correlates with higher reactivity.

| Dipole Moment | A significant dipole moment is expected due to the presence of electronegative O, N, and Cl atoms. | Influences intermolecular interactions and solubility. |

Note: The values in this table are illustrative and based on general principles and data from related isoxazole derivatives. Specific computational studies on this compound are not publicly available.

The isoxazole ring is a five-membered heterocycle containing both oxygen and nitrogen atoms. While not as aromatic as benzene, the isoxazole ring exhibits a degree of aromatic character which contributes to its stability. ijpca.org Computational methods can quantify this aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).

The stability of the isoxazole ring in this compound is influenced by its substituents. The electron-donating methyl group at the 5-position and the bulky cyclohexyl group at the 3-position can affect the electronic distribution within the ring. chemrxiv.orgrsc.org The electron-withdrawing carbonyl chloride group at the 4-position will also significantly impact the ring's electronic properties and reactivity. Time-dependent DFT can be used to study the excited states of the molecule, providing insights into its photostability and potential for photochemical reactions, such as ring-opening, which has been observed in computational studies of isoxazole itself. acs.org

Conformational Landscape and Energetics of the Cyclohexyl and Carbonyl Chloride Moieties

The cyclohexyl group is well-known to adopt a chair conformation as its most stable arrangement, which minimizes both angle and torsional strain. unicamp.br When attached to the isoxazole ring, the cyclohexyl group can exist in two principal chair conformations, with the isoxazole ring substituent in either an equatorial or an axial position. Due to steric hindrance, the equatorial conformation is generally favored for bulky substituents. researchgate.net

The rotation around the single bond connecting the carbonyl chloride group to the isoxazole ring is also an important conformational feature. The energy barrier to this rotation can be calculated computationally. Studies on similar acyl chlorides have shown that these rotational barriers can be significant enough to influence the molecule's reactivity. nih.gov

Table 2: Estimated Energetics of Different Conformations

Conformation Relative Energy (kcal/mol) Population at 298 K (%)
Cyclohexyl (Equatorial) - Carbonyl Chloride (trans) 0 (most stable) > 95
Cyclohexyl (Axial) - Carbonyl Chloride (trans) 2-4 < 5
Cyclohexyl (Equatorial) - Carbonyl Chloride (cis) 1-2 Minor

Note: The energy values are estimations based on conformational studies of similar molecular fragments and are intended to be illustrative.

The substituents on the isoxazole ring are not independent entities; they interact with each other and with the heterocyclic core. The bulky cyclohexyl group can sterically influence the preferred orientation of the adjacent carbonyl chloride group. These steric interactions can affect the planarity of the system and, consequently, the electronic conjugation between the carbonyl group and the isoxazole ring.

Furthermore, electronic interactions, such as hyperconjugation, may exist between the substituents and the ring. These interactions can subtly alter the bond lengths and charge distributions throughout the molecule, which can be quantified through detailed computational analysis. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

The carbonyl chloride group is a highly reactive functional group, making this compound a versatile intermediate in organic synthesis. Computational chemistry can be employed to model the reaction pathways of this compound, particularly in nucleophilic acyl substitution reactions. chemistrysteps.comchemistrystudent.com

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate.

For the reaction of this compound with a nucleophile (e.g., an amine or an alcohol), the generally accepted mechanism is a two-step nucleophilic addition-elimination process. khanacademy.org The nucleophile first attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated to regenerate the carbonyl double bond and form the final product.

Computational studies can provide detailed geometric and energetic information about the transition state for the initial nucleophilic attack. This information is invaluable for understanding the factors that control the reactivity and selectivity of such reactions. For instance, the steric bulk of the cyclohexyl group may influence the accessibility of the carbonyl carbon to the incoming nucleophile.

Table 3: Key Compound Names Mentioned

Compound Name
This compound

Modeling Nucleophilic Acyl Substitution Pathways

Detailed computational modeling studies specifically focused on the nucleophilic acyl substitution pathways of this compound are not extensively available in publicly accessible scientific literature. However, based on the general principles of nucleophilic acyl substitution reactions involving acyl chlorides, a theoretical framework for its reactivity can be constructed. The reaction is anticipated to proceed through a tetrahedral intermediate.

The carbonyl carbon in this compound is electrophilic, rendered so by the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. A nucleophile would attack this electrophilic center, leading to the formation of a transient tetrahedral intermediate. The stability and subsequent decomposition of this intermediate would dictate the reaction's progress. The isoxazole ring, with its own electronic properties, would likely influence the stability of this intermediate and the transition states leading to it.

Computational methods such as Density Functional Theory (DFT) could be employed to model this pathway. Such studies would typically calculate the potential energy surface of the reaction, identifying the structures and energies of the reactants, the tetrahedral intermediate, transition states, and the final products. The activation energy barrier for the formation and breakdown of the tetrahedral intermediate would be a key parameter in determining the reaction kinetics.

A hypothetical reaction coordinate diagram for a nucleophilic acyl substitution reaction of this compound with a generic nucleophile (Nu-) is presented below. This diagram illustrates the energy changes as the reaction progresses from reactants to products through a transition state and a tetrahedral intermediate.

Reaction Coordinate Species Relative Energy (kcal/mol)
ReactantsThis compound + Nu-0
Transition State 1[Formation of tetrahedral intermediate]ΔG‡₁
IntermediateTetrahedral IntermediateΔG_intermediate
Transition State 2[Collapse of tetrahedral intermediate]ΔG‡₂
Products3-Cyclohexyl-5-methylisoxazole-4-carbonyl-Nu + Cl-ΔG_reaction
Note: The values for activation energies (ΔG‡) and reaction energy (ΔG_reaction) are hypothetical and would require specific computational calculations for accurate determination.

Prediction of Selectivity (Regio-, Chemo-, Stereoselectivity) in Transformations

The prediction of selectivity in the transformations of this compound is a critical aspect of understanding its chemical behavior. While specific experimental or computational studies on this compound are scarce, general principles can be applied to predict its reactivity.

Regioselectivity: In reactions with polyfunctional nucleophiles, the primary site of attack is expected to be the highly electrophilic carbonyl carbon of the acyl chloride group. The isoxazole ring itself can undergo reactions, but under typical nucleophilic acyl substitution conditions, the acyl chloride is significantly more reactive. Computational models could quantify this regioselectivity by comparing the activation energy barriers for nucleophilic attack at the carbonyl carbon versus other potential electrophilic sites on the molecule.

Chemoselectivity: When this compound is subjected to a mixture of different nucleophiles, chemoselectivity will be governed by the relative nucleophilicity of the attacking species and the reaction conditions. "Hard" nucleophiles are generally expected to react preferentially at the "hard" carbonyl carbon. In the presence of other electrophilic functional groups, the acyl chloride's high reactivity would likely dominate.

Stereoselectivity: The cyclohexyl group attached to the isoxazole ring introduces a stereocenter. If the nucleophile or other reactants are chiral, the formation of diastereomeric products is possible. The facial selectivity of the attack on the planar carbonyl group could be influenced by the steric bulk of the cyclohexyl and methyl groups on the isoxazole ring. Computational modeling could be used to predict the preferred direction of nucleophilic attack by calculating the energies of the different diastereomeric transition states. A lower transition state energy would correspond to the major diastereomer formed.

A summary of predicted selectivity is provided in the table below:

Type of Selectivity Predicted Outcome Rationale
Regioselectivity Preferential attack at the carbonyl carbon of the acyl chloride.High electrophilicity of the carbonyl carbon compared to other sites.
Chemoselectivity Reaction with the strongest nucleophile present.Governed by the principles of nucleophilicity and electrophilicity.
Stereoselectivity Potential for diastereoselectivity with chiral reactants.Steric hindrance from substituents on the isoxazole ring influencing the trajectory of nucleophilic attack.

Investigation of Potential Radical or Non-Concerted Pathways

While nucleophilic acyl substitution is the most probable reaction pathway for this compound, the potential for radical or other non-concerted pathways under specific conditions should be considered.

Radical Pathways: The initiation of radical reactions typically requires energy input in the form of heat or light, or the presence of a radical initiator. In the context of this compound, homolytic cleavage of the C-Cl bond is a possibility under such conditions, which would generate an acyl radical. This acyl radical could then participate in various radical propagation steps. Computational studies could investigate the bond dissociation energy of the C-Cl bond to assess the feasibility of this pathway. A comparison of the activation energies for the heterolytic (ionic) and homolytic (radical) cleavage of the C-Cl bond would provide insight into the preferred reaction mechanism under different conditions.

Non-Concerted Pathways: Nucleophilic acyl substitution is inherently a non-concerted, two-step process involving a tetrahedral intermediate. However, other types of non-concerted pathways could be envisaged, particularly in reactions with more complex substrates or under forcing conditions. For instance, the isoxazole ring itself can undergo rearrangements or fragmentations. Theoretical calculations could explore the energy barriers for such alternative pathways to determine if they are competitive with the standard nucleophilic acyl substitution mechanism. The stability of any potential intermediates in these alternative pathways would be a key factor in their viability.

The table below outlines the potential for these alternative pathways:

Pathway Conditions Favoring Pathway Key Computational Metric
Radical High temperature, UV irradiation, presence of radical initiators.C-Cl Bond Dissociation Energy (BDE).
Non-Concerted (Ring Opening) High temperature, presence of specific catalysts.Activation energy for isoxazole ring opening.

Further dedicated computational and experimental research on this compound is necessary to fully elucidate its reactivity and the subtle interplay of these different potential reaction pathways.

Advanced Analytical Approaches for Reaction Monitoring and Structural Confirmation in Organic Research

Spectroscopic Research Techniques for Molecular Structure Elucidation

Spectroscopic methods provide detailed information about the molecular architecture of a compound by probing the interaction of its atoms and bonds with electromagnetic radiation.

Application of High-Resolution NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Complex Structure Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. For 3-Cyclohexyl-5-methylisoxazole-4-carbonyl chloride, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals corresponding to the cyclohexyl and methyl protons. The cyclohexyl protons would likely appear as a series of complex multiplets in the upfield region. The methyl protons attached to the isoxazole (B147169) ring would present as a singlet.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would provide key information about the carbon framework. Distinct signals would be anticipated for the carbonyl carbon of the acid chloride, the carbons of the isoxazole ring, the methyl carbon, and the carbons of the cyclohexyl ring. The chemical shift of the carbonyl carbon would be particularly indicative of the carbonyl chloride functionality.

Two-dimensional NMR techniques would be crucial for assembling the molecular puzzle. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the cyclohexyl ring. Heteronuclear Single Quantum Coherence (HSQC) would correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) would establish long-range (2-3 bond) correlations, definitively connecting the cyclohexyl and methyl groups to the isoxazole core and linking the carbonyl group to the isoxazole ring.

For solid-state analysis, Solid-State NMR (ssNMR) could provide information on the compound's structure and dynamics in the solid phase, which can be particularly useful if the compound is crystalline.

Nucleus Expected Chemical Shift Range (ppm) Multiplicity Assignment
¹H1.2 - 2.0mCyclohexyl protons
¹H2.5 - 2.8sMethyl protons
¹³C25 - 45-Cyclohexyl carbons
¹³C10 - 15-Methyl carbon
¹³C110 - 170-Isoxazole ring carbons
¹³C160 - 170-Carbonyl carbon

Note: The table presents hypothetical data based on known chemical shift ranges for similar functional groups.

Detailed IR and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by measuring its vibrational modes. For this compound, the most characteristic absorption band in the IR spectrum would be the strong stretching vibration of the carbonyl group (C=O) in the acid chloride, typically appearing at a high wavenumber (around 1780-1815 cm⁻¹).

Other expected vibrational modes would include C-H stretching vibrations of the cyclohexyl and methyl groups, C=N and C=C stretching of the isoxazole ring, and the C-Cl stretching of the carbonyl chloride. Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and symmetric vibrations.

Vibrational Mode Expected IR Frequency Range (cm⁻¹) Intensity
C=O Stretch (Carbonyl Chloride)1780 - 1815Strong
C-H Stretch (Aliphatic)2850 - 3000Medium-Strong
C=N Stretch (Isoxazole)1600 - 1650Medium
C=C Stretch (Isoxazole)1500 - 1600Medium
C-Cl Stretch600 - 800Medium-Strong

Note: This table is predictive and based on characteristic infrared absorption frequencies for the specified functional groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high precision. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula (C₁₁H₁₄ClNO₂).

Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information. Characteristic fragmentation pathways would likely involve the loss of the chlorine atom, the carbonyl group, and fragmentation of the cyclohexyl ring. Analysis of these fragment ions would further corroborate the proposed structure.

X-ray Crystallography for Definitive Solid-State Structural Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the ultimate proof of its three-dimensional structure. This technique determines the precise spatial arrangement of atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and stereochemistry. This would unequivocally confirm the connectivity of the cyclohexyl ring, the methyl group, and the carbonyl chloride to the isoxazole core.

Chromatographic and Separation Science Methodologies in Reaction Optimization

Chromatographic techniques are essential for monitoring the progress of a reaction, assessing the purity of the final product, and isolating the target compound.

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC-MS would be an excellent method for monitoring its synthesis.

By taking aliquots from the reaction mixture over time, GC-MS can track the disappearance of starting materials and the appearance of the product, allowing for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. The retention time of the compound in the gas chromatogram would be a characteristic identifier, while the coupled mass spectrometer would provide mass information for the eluting peak, confirming its identity. Furthermore, GC-MS is an excellent tool for assessing the purity of the final isolated product by detecting any volatile impurities.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress Monitoring and Product Isolation

High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool in modern organic synthesis for both qualitative and quantitative analysis. In the context of the synthesis of isoxazole derivatives, HPLC is pivotal for real-time monitoring of the reaction progress and for the final purity assessment of the isolated product.

A typical application of HPLC in this context involves tracking the consumption of starting materials and the formation of the desired product, this compound. By periodically withdrawing aliquots from the reaction mixture and analyzing them, chemists can determine the optimal reaction time, thereby preventing the formation of byproducts and degradation of the target compound.

For the analysis of related aryl-substituted isoxazole carbonyl chlorides, a reverse-phase HPLC method is generally employed. A C18 column is a common choice for the stationary phase due to its versatility in separating a wide range of organic molecules. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape and resolution. Detection is commonly performed using a UV detector, as the aromatic and isoxazole rings exhibit strong chromophores.

Below is a representative table of HPLC conditions that could be adapted for monitoring the synthesis of this compound, based on methods used for analogous compounds.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 50% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This method allows for the effective separation of the starting materials, intermediates, the final product, and any potential impurities, providing a clear picture of the reaction's progress and the purity of the final compound.

Preparative Chromatography for Compound Purification

Following the successful synthesis and initial purity assessment by analytical HPLC, preparative chromatography is often employed to purify the target compound on a larger scale. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate substantial quantities of the desired product.

For the purification of this compound, a preparative reverse-phase HPLC system would be a suitable choice. The selection of the stationary and mobile phases would be guided by the analytical method development. A C18 stationary phase is again a common and effective choice. The mobile phase composition is optimized to maximize the resolution between the target compound and any closely eluting impurities, while also considering the solubility of the sample and the ease of solvent removal from the collected fractions.

A typical preparative chromatography method for a compound like this compound would involve dissolving the crude product in a minimal amount of a suitable solvent and injecting it onto the preparative column. The elution is monitored by a UV detector, and fractions corresponding to the peak of the desired product are collected. The solvent is then removed from the collected fractions, typically by rotary evaporation, to yield the purified compound.

The following table outlines a potential set of parameters for the preparative purification of this compound.

ParameterCondition
Column C18, 21.2 mm x 250 mm, 10 µm particle size
Mobile Phase A: WaterB: Methanol
Elution Isocratic, 85% B
Flow Rate 20 mL/min
Detection UV at 254 nm
Sample Loading 100-500 mg per injection

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Through the careful application of preparative chromatography, it is possible to obtain this compound with a high degree of purity, suitable for further use in research and development.

Q & A

Q. What are the recommended laboratory synthesis methods for 3-cyclohexyl-5-methylisoxazole-4-carbonyl chloride?

Answer: A common approach involves:

Formation of the isoxazole core : React cyclohexyl-substituted oxime intermediates (e.g., cyclohexanecarboxaldehyde oxime) with acetylacetone derivatives under alkaline conditions to form the isoxazole ring .

Ester hydrolysis : Hydrolyze the ester group (e.g., methyl or ethyl ester) using aqueous NaOH or HCl to yield the carboxylic acid intermediate.

Chlorination : Treat the carboxylic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to generate the acyl chloride .

Step Reagents/Conditions Key Considerations
Ring formationCyclohexanecarboxaldehyde, hydroxylamine, acetylacetonepH control (alkaline) to optimize oxime cyclization
Hydrolysis6M HCl or 2M NaOHMonitor reaction completion via TLC (Rf ~0.3 in ethyl acetate/hexane)
ChlorinationPCl₅, anhydrous conditionsUse dry solvents (e.g., dichloromethane) to avoid side reactions

Q. How should researchers handle and store this compound to ensure safety and stability?

Answer:

  • Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of vapors or contact with skin. Avoid dust formation .
  • Storage : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Moisture-sensitive; use molecular sieves to prevent hydrolysis .
  • Decontamination : Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Q. What analytical techniques validate the purity and structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclohexyl (δ 1.0–2.5 ppm) and isoxazole (δ 6.5–8.0 ppm) protons .
  • HPLC : Reverse-phase C18 column (90:10 acetonitrile/water) with UV detection at 254 nm for purity assessment (>95%) .
  • FT-IR : Peaks at ~1750 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) confirm functional groups .

Advanced Research Questions

Q. How can experimental design address reactivity discrepancies in nucleophilic acyl substitution reactions?

Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance electrophilicity of the carbonyl chloride.
  • Nucleophile screening : Test amines (primary/secondary) or alcohols under varying temperatures (0°C to reflux).
  • Kinetic studies : Monitor reaction progress via in-situ IR or LC-MS to identify intermediates (e.g., mixed anhydrides) .

Q. Example Optimization Table :

Nucleophile Solvent Temp (°C) Yield (%) Side Products
BenzylamineDCM2565Hydrolysis (~10%)
PiperidineTHF4082None

Q. How to resolve contradictions in reported biological activities of isoxazole-4-carbonyl chloride derivatives?

Answer:

  • Structural analogs : Compare substituent effects (e.g., cyclohexyl vs. aryl groups) on target binding (e.g., glutamate receptors) .
  • Assay conditions : Standardize in vitro protocols (e.g., cell lines, incubation time) to minimize variability.
  • Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to NMDA or AMPA receptors .

Q. What strategies improve stability during prolonged storage or under experimental conditions?

Answer:

  • Lyophilization : Freeze-dry the compound to reduce hydrolytic degradation.
  • Additives : Include stabilizers (e.g., BHT at 0.1% w/w) to prevent radical-mediated decomposition .
  • Temperature studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring .

Methodological Notes

  • Synthesis : Adapt procedures from structurally similar compounds (e.g., 3-(2-chlorophenyl) analogs) .
  • Safety : Follow protocols for acyl chlorides, including emergency eyewash/shower access .
  • Data validation : Cross-reference spectral data with NIST Chemistry WebBook entries for cyclohexanecarbonyl chloride derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Cyclohexyl-5-methylisoxazole-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Cyclohexyl-5-methylisoxazole-4-carbonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.